Cas no 38959-35-2 (cyclopentadienyl(fluorene)iron hexafluorophosphate)

cyclopentadienyl(fluorene)iron hexafluorophosphate 化学的及び物理的性質
名前と識別子
-
- cyclopentadienyl(fluorene)iron hexafluorophosphate
- [CpFe(fluorene)]PF6
- {(Cp)iron(II)(fluorene)}(PF6)
- CYCLOPENTADIENYL(FLUORENE)IRON HEXAFLUOR
- cyclopentadienyl(fluorene)iron(ii) hexafluorophosphate
- 38959-35-2
- Cyclopentadienyl(fluorene)iron(II) hexafluorophosphate, 98%
-
- MDL: MFCD02093623
- インチ: InChI=1S/C13H9.C5H5.F6P.Fe/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-9H;1-5H;;/q;;-1;
- InChIKey: GRBNYBMVHKVOAY-UHFFFAOYSA-N
- ほほえんだ: C1=C[C]2[CH][C]3C=CC=C[C]3[C]2C=C1.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Fe]
計算された属性
- せいみつぶんしりょう: 431.00900
- どういたいしつりょう: 431.008667g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 359
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- ゆうかいてん: 163 °C (dec.)(lit.)
- PSA: 13.59000
- LogP: 7.15570
cyclopentadienyl(fluorene)iron hexafluorophosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-507069-100mg |
Cyclopentadienyl(fluorene)iron(II) hexafluorophosphate, |
38959-35-2 | 100mg |
¥4813.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-507069A-500 mg |
Cyclopentadienyl(fluorene)iron(II) hexafluorophosphate, |
38959-35-2 | 500MG |
¥11,304.00 | 2023-07-10 | ||
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H77570-1g |
38959-35-2 | 98% | 1g |
¥2420.0 | 2023-09-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-507069A-500mg |
Cyclopentadienyl(fluorene)iron(II) hexafluorophosphate, |
38959-35-2 | 500mg |
¥11304.00 | 2023-09-05 | ||
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H77570-5g |
38959-35-2 | 98% | 5g |
¥8580.0 | 2023-09-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-507069-100 mg |
Cyclopentadienyl(fluorene)iron(II) hexafluorophosphate, |
38959-35-2 | 100MG |
¥4,813.00 | 2023-07-10 | ||
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H77570-250mg |
38959-35-2 | 98% | 250mg |
¥850.0 | 2023-09-21 |
cyclopentadienyl(fluorene)iron hexafluorophosphate 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
cyclopentadienyl(fluorene)iron hexafluorophosphateに関する追加情報
Introduction to Cyclopentadienyl(fluorene)iron hexafluorophosphate (CAS No. 38959-35-2)
Cyclopentadienyl(fluorene)iron hexafluorophosphate, with the chemical formula Fe(C5H5(C13H9)2)PF6, is a notable organometallic compound that has garnered significant attention in the field of advanced materials and catalysis. This compound, identified by its CAS number 38959-35-2, represents a sophisticated derivative of ferrocene, featuring a fluorene moiety integrated into its structure. The combination of cyclopentadienyl and fluorene ligands endows the compound with unique electronic and steric properties, making it a valuable candidate for various applications.
The structure of cyclopentadienyl(fluorene)iron hexafluorophosphate consists of an iron(II) center coordinated to two cyclopentadienyl (Cp) rings and two fluorene groups. The fluorene ligands, known for their rigidity and electron-donating capabilities, significantly influence the electronic properties of the complex. This architecture not only enhances the stability of the compound but also opens up possibilities for its use in organic electronics and photovoltaic devices.
In recent years, there has been a growing interest in organometallic complexes for their potential applications in catalysis, particularly in cross-coupling reactions. The presence of the hexafluorophosphate anion (PF6-) serves as a counterion that stabilizes the complex while also influencing its reactivity. The unique electronic environment created by the combination of Cp and fluorene ligands makes cyclopentadienyl(fluorene)iron hexafluorophosphate an attractive catalyst for various organic transformations.
One of the most compelling aspects of this compound is its utility in homogeneous catalysis. Studies have demonstrated its effectiveness in promoting various reactions, including Suzuki-Miyaura cross-coupling, Heck reactions, and hydrogenation processes. The fluorene moiety, in particular, has been shown to enhance the catalytic activity by providing steric hindrance that prevents unwanted side reactions. This makes cyclopentadienyl(fluorene)iron hexafluorophosphate a promising candidate for industrial applications where high selectivity and efficiency are crucial.
The electronic properties of cyclopentadienyl(fluorene)iron hexafluorophosphate also make it suitable for applications in organic electronics. The compound exhibits excellent charge transport properties, which are essential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. Research has shown that incorporating this complex into organic semiconductors can significantly improve their performance by enhancing charge mobility and reducing trap states.
In addition to its catalytic and electronic applications, cyclopentadienyl(fluorene)iron hexafluorophosphate has been explored for its potential in photovoltaic devices. The compound's ability to absorb light across a broad spectrum and its efficient charge separation properties make it a viable candidate for use in dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells. Recent studies have reported significant improvements in solar cell efficiency when using this complex as a photosensitizer.
The synthesis of cyclopentadienyl(fluorene)iron hexafluorophosphate involves a multi-step process that requires careful control of reaction conditions. Typically, it is synthesized by reacting iron(II) cyclopentadienide with fluorene in the presence of a suitable base and solvent. The resulting intermediate is then treated with phosphorus pentafluoride to form the hexafluorophosphate salt. The reaction conditions must be optimized to ensure high yield and purity, which are critical for subsequent applications.
The characterization of cyclopentadienyl(fluorene)iron hexafluorophosphate is essential to understand its structure-property relationships. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction (XRD), and electron paramagnetic resonance (EPR) spectroscopy have been employed to elucidate its molecular structure and electronic properties. These studies have provided valuable insights into how the ligand environment influences the reactivity and function of the complex.
The future prospects for cyclopentadienyl(fluorene)iron hexafluorophosphate are promising, with ongoing research focused on expanding its applications in catalysis, electronics, and energy conversion. Innovations in synthetic methodologies are expected to further enhance the accessibility and scalability of this compound, paving the way for new industrial uses. As our understanding of organometallic chemistry continues to evolve, compounds like this will undoubtedly play a crucial role in advancing technological developments across multiple disciplines.
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